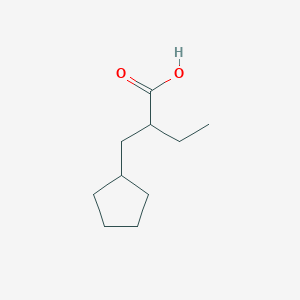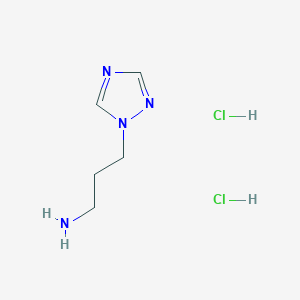![molecular formula C4H5N3S2 B1455498 4-甲基-[1,2,3]噻二唑-5-羧硫代酰胺 CAS No. 256420-27-6](/img/structure/B1455498.png)
4-甲基-[1,2,3]噻二唑-5-羧硫代酰胺
描述
4-Methyl-[1,2,3]thiadiazole-5-carbothioic acid amide is a heterocyclic compound that belongs to the thiadiazole family. Thiadiazoles are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of sulfur and nitrogen atoms in the thiadiazole ring imparts unique chemical properties to these compounds, making them valuable in various scientific research fields.
科学研究应用
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It has shown potential as an antimicrobial agent, particularly against Gram-positive bacteria.
Medicine: Research has indicated its potential as an anti-inflammatory and anticancer agent.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and dyes.
作用机制
Target of Action
The primary targets of 4-Methyl-[1,2,3]thiadiazole-5-carbothioic acid amide are bacterial cells, particularly Gram-positive bacteria . These bacteria are responsible for a variety of infections and are increasingly resistant to commonly used antibiotics and chemotherapeutics .
Mode of Action
It is known that the compound interacts with bacterial cells, leading to their death . The compound’s antimicrobial effect is observed mainly against Gram-positive bacteria .
Biochemical Pathways
The compound’s antimicrobial activity suggests it may interfere with essential bacterial processes, such as cell wall synthesis or protein production .
Pharmacokinetics
The compound’s lipophilicity suggests it may be well-absorbed and distributed throughout the body .
Result of Action
The result of the action of 4-Methyl-[1,2,3]thiadiazole-5-carbothioic acid amide is the death of bacterial cells, particularly Gram-positive bacteria . This leads to the resolution of bacterial infections.
Action Environment
The action of 4-Methyl-[1,2,3]thiadiazole-5-carbothioic acid amide can be influenced by various environmental factors. For example, the presence of other compounds, the pH of the environment, and the temperature can all affect the compound’s stability, efficacy, and action .
生化分析
Biochemical Properties
4-Methyl-[1,2,3]thiadiazole-5-carbothioic acid amide plays a significant role in biochemical reactions, particularly in antimicrobial activity. It interacts with various enzymes and proteins, which contribute to its biological effects. For instance, derivatives of this compound have shown potential antimicrobial effects against Gram-positive bacteria . The interactions between 4-Methyl-[1,2,3]thiadiazole-5-carbothioic acid amide and these biomolecules are primarily based on its ability to inhibit bacterial growth by interfering with essential bacterial enzymes and proteins.
Cellular Effects
The effects of 4-Methyl-[1,2,3]thiadiazole-5-carbothioic acid amide on various types of cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that derivatives of 4-Methyl-[1,2,3]thiadiazole-5-carbothioic acid amide exhibit antimicrobial activity, which suggests that it can disrupt bacterial cell processes, leading to cell death . The compound’s impact on gene expression and cellular metabolism further underscores its potential as an antimicrobial agent.
Molecular Mechanism
The molecular mechanism of 4-Methyl-[1,2,3]thiadiazole-5-carbothioic acid amide involves its interaction with bacterial enzymes and proteins. This compound exerts its effects by binding to specific biomolecules, leading to enzyme inhibition or activation. For example, the docking study of similar compounds has shown strong binding affinity and interaction with bacterial enzymes, resulting in the inhibition of bacterial growth . Additionally, changes in gene expression induced by 4-Methyl-[1,2,3]thiadiazole-5-carbothioic acid amide contribute to its antimicrobial properties.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Methyl-[1,2,3]thiadiazole-5-carbothioic acid amide change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that derivatives of this compound maintain their antimicrobial activity over time, indicating good stability
Dosage Effects in Animal Models
The effects of 4-Methyl-[1,2,3]thiadiazole-5-carbothioic acid amide vary with different dosages in animal models. Studies have demonstrated that this compound exhibits antimicrobial activity at specific dosages, with higher doses potentially leading to toxic or adverse effects . It is essential to determine the optimal dosage that maximizes the compound’s beneficial effects while minimizing any potential toxicity.
Metabolic Pathways
4-Methyl-[1,2,3]thiadiazole-5-carbothioic acid amide is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biochemical effectsUnderstanding the metabolic pathways of 4-Methyl-[1,2,3]thiadiazole-5-carbothioic acid amide will provide insights into its mechanism of action and potential therapeutic applications.
Transport and Distribution
The transport and distribution of 4-Methyl-[1,2,3]thiadiazole-5-carbothioic acid amide within cells and tissues are critical for its biological activity. This compound interacts with transporters and binding proteins that influence its localization and accumulation within specific cellular compartments . The efficient transport and distribution of 4-Methyl-[1,2,3]thiadiazole-5-carbothioic acid amide are essential for its antimicrobial effects.
Subcellular Localization
The subcellular localization of 4-Methyl-[1,2,3]thiadiazole-5-carbothioic acid amide plays a vital role in its activity and function. This compound is directed to specific compartments or organelles within the cell, where it exerts its biochemical effects. Targeting signals and post-translational modifications may influence the subcellular localization of 4-Methyl-[1,2,3]thiadiazole-5-carbothioic acid amide, thereby affecting its antimicrobial properties .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-[1,2,3]thiadiazole-5-carbothioic acid amide typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of thiosemicarbazide with methyl isothiocyanate, followed by cyclization in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the temperature is maintained at around 60-80°C to facilitate the formation of the thiadiazole ring.
Industrial Production Methods
In an industrial setting, the production of 4-Methyl-[1,2,3]thiadiazole-5-carbothioic acid amide may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the synthesis process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product with the desired purity.
化学反应分析
Types of Reactions
4-Methyl-[1,2,3]thiadiazole-5-carbothioic acid amide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or amines.
Substitution: The thiadiazole ring can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents such as halogens, alkylating agents, or acylating agents can be used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups attached to the thiadiazole ring.
相似化合物的比较
Similar Compounds
4-Methyl-[1,2,3]thiadiazole-5-carboxylic acid hydrazide: This compound has similar structural features but differs in its functional group, which can lead to different biological activities.
4-Methyl-[1,2,3]thiadiazole-5-carboxylic acid: Another related compound with a carboxylic acid group instead of a carbothioic acid amide group.
Uniqueness
4-Methyl-[1,2,3]thiadiazole-5-carbothioic acid amide is unique due to its specific functional group, which imparts distinct chemical properties and biological activities
属性
IUPAC Name |
4-methylthiadiazole-5-carbothioamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5N3S2/c1-2-3(4(5)8)9-7-6-2/h1H3,(H2,5,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNIKJUXFSUEJEO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=S)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5N3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methanamine hydrochloride](/img/structure/B1455420.png)



amine](/img/structure/B1455427.png)



![3-[(4-Isopropyl-3-methylphenoxy)methyl]-pyrrolidine hydrochloride](/img/structure/B1455435.png)



